molecular formula C17H31NO2 B1583511 Tropine nonanoate CAS No. 146018-90-8

Tropine nonanoate

Cat. No. B1583511
M. Wt: 281.4 g/mol
InChI Key: MBJFPEAKHWYASN-UHFFFAOYSA-N
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Description

Tropine nonanoate is a compound derived from the tropane alkaloid, tropine . It is a high-purity natural product . The molecular formula of Tropine nonanoate is C17H31NO2 and it has a molecular weight of 281.44 g/mol .


Synthesis Analysis

The synthesis of Tropine nonanoate has been achieved through various methods. One such method involves the use of the recently isolated Tropine nonanoate from Duboisia myoporoides R. Brown (Solanaceae) .


Molecular Structure Analysis

Tropine nonanoate belongs to a class of compounds known as tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane structure . This structure originates from L-ornithine and/or L-arginine .


Chemical Reactions Analysis

Tropine nonanoate, like other tropane alkaloids, can undergo various chemical reactions. For instance, it has been used in the synthesis of Tropine-based functionalized acidic ionic liquids, which have shown excellent performance in catalytic synthesis .


Physical And Chemical Properties Analysis

Tropine nonanoate is an oil-type compound . It has a molecular weight of 281.44 g/mol and a molecular formula of C17H31NO2 .

Scientific Research Applications

Synthesis and Antimuscarinic Activity

  • Tropine nonanoate, isolated from Duboisia myoporoides, has been synthesized, and its sulfate and hydrochloride salts have been prepared. Its antimuscarinic potency, when compared to atropine sulfate, was studied in a radioligand binding assay, indicating potential applications in neurological treatments (Shukla, Gordon, & Kapadia, 1995).

Neurological Disorders Treatment

  • Tropine nonanoate belongs to the class of tropane alkaloids (TAs), known for their use in treating diverse neurological disorders. An engineered strain of yeast was developed to produce tropine, a key intermediate in the biosynthesis of medicinal TAs like scopolamine, indicating a potential route for industrial fermentation of medicinal TAs (Srinivasan & Smolke, 2019).

Pharmacodynamics Analysis

  • The cerebral effects of related tropane alkaloids such as atropine, scopolamin, and homatropin have been studied, indicating that small doses of these compounds can stimulate while larger doses depress cerebral functions. This research highlights the impact of tropine-based compounds on brain behavior, relevant for understanding tropine nonanoate's pharmacodynamics (Macht, 1923).

Antihistaminic and Antiserotonin Properties

  • Tropine esters, analogues of atropine (related to tropine nonanoate), have shown antihistaminic and antiserotonin properties, potentially lessening the spasmogenic effects of histamine and serotonin. This suggests that tropine nonanoate might have similar properties useful in treating allergic reactions and serotonin-related disorders (Mashkovskii & Shvarts, 1979).

Future Directions

The study and application of tropane alkaloids, including Tropine nonanoate, are areas of active research. Future efforts may involve intense bioinformatic analysis of genomes and transcriptomic data to aid in the identification of the complete biochemical pathways towards tropane alkaloid biosynthesis . Once identified, these pathways can be engineered into heterologous hosts and optimized for the generation of these desired products .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-3-4-5-6-7-8-9-17(19)20-16-12-14-10-11-15(13-16)18(14)2/h14-16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJFPEAKHWYASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932748
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropine nonanoate

CAS RN

146018-90-8
Record name Tropine nonanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146018908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YN Shukla, RK Gordon, GJ Kapadia - International journal of …, 1995 - Taylor & Francis
… We report the synthesis of both the hydrochloride and sulfate salt of tropine nonanoate in the event that one might be more suitable to use. However, both the tropine nonanoate and …
Number of citations: 1 www.tandfonline.com
YN Shukla, RS Thakur - Phytochemistry, 1992 - Elsevier
… butropine, valtropine, apoatropine and 6fi-hydroxyhyoscyamine, a new alkaloid isolated from the leaves of Duboisia myoporoides has been characterized as tropine nonanoate by …
Number of citations: 8 www.sciencedirect.com
YN Shukla, A Rani, AK Tripathi… - Phytotherapy …, 1996 - Wiley Online Library
Ursolic acid isolated from the leaves and stems of Duboisia myoporoides (Solanaceae) was bioassayed by leaf disc method for feeding deterrence using Spilosoma obliqua and …
Number of citations: 29 onlinelibrary.wiley.com
P Foley - Historical Records of Australian Science, 2006 - CSIRO Publishing
Alkaloids derived from solanaceous plants were the subject of intense investigations by European chemists, pharmacologists and clinicians in the second half of the nineteenth century. …
Number of citations: 36 www.publish.csiro.au

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